molecular formula C28H28N2O B571615 {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile CAS No. 252317-48-9

{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile

Cat. No.: B571615
CAS No.: 252317-48-9
M. Wt: 408.5 g/mol
InChI Key: NPYLNMONSZSLSP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile exhibits a sophisticated three-dimensional arrangement characterized by multiple stereocenters and conformationally flexible domains. The compound possesses a molecular formula of C28H28N2O, representing a substantial molecular weight of 408.22 daltons, which positions it within the range of drug-like molecules according to Lipinski criteria. The stereochemical configuration is anchored by the (3S)-pyrrolidine center, which establishes the absolute configuration of the entire molecule and influences the spatial orientation of all attached substituents.

The benzofuran ring system contributes to the rigid core structure of the molecule, providing a planar aromatic framework that serves as a foundation for additional substitutions. This benzofuran moiety adopts a fused bicyclic configuration where the dihydro nature of the ring system introduces subtle puckering that affects the overall molecular geometry. The ethyl linker connecting the benzofuran system to the pyrrolidine ring provides conformational flexibility while maintaining sufficient rigidity to preserve the overall molecular architecture.

The pyrrolidine ring exists in a characteristic envelope conformation, with the (3S)-configured carbon atom serving as the envelope flap. This stereochemical arrangement creates a specific three-dimensional orientation that positions the diphenylacetonitrile substituent in a defined spatial relationship relative to the benzofuran system. The nitrile functional group introduces linear geometry at the terminal carbon, creating a distinct molecular termination that contrasts with the cyclic and aromatic domains elsewhere in the structure.

Computational analysis reveals that the diphenylacetonitrile moiety adopts a propeller-like conformation where the two phenyl rings are oriented at specific dihedral angles relative to the central carbon bearing the nitrile group. This arrangement minimizes steric hindrance while maximizing aromatic stabilization through edge-to-face interactions between the phenyl substituents. The overall molecular architecture demonstrates significant three-dimensional complexity with multiple conformational degrees of freedom that influence both chemical reactivity and biological activity.

Properties

CAS No.

252317-48-9

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

2-[1-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile

InChI

InChI=1S/C28H28N2O/c1-21(22-12-13-27-23(18-22)15-17-31-27)30-16-14-26(19-30)28(20-29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,18,21,26H,14-17,19H2,1H3

InChI Key

NPYLNMONSZSLSP-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetonitrile;  (S)-Darifenacin 2,2-Desdiphenylacetamide 2,2-Diphenylacetonitrile

Origin of Product

United States

Biological Activity

The compound {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, also known as a derivative of benzofuran, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H30N2O
  • Molecular Weight : 426.55 g/mol

1. Muscarinic Receptor Antagonism

Research indicates that compounds similar to this compound exhibit significant antagonistic activity at muscarinic receptors. For instance, darifenacin, a related compound, is a selective M3 muscarinic receptor antagonist with a pKi of 8.9 and an IC50 value reflecting its potency in inhibiting bladder contractions . This suggests that the benzofuran moiety may enhance the selectivity and efficacy of muscarinic receptor antagonism.

2. Neuropathic Pain Models

Studies involving derivatives of 2,3-dihydro-1-benzofuran have shown promise in animal models for neuropathic pain. These compounds demonstrated a capacity to alleviate pain responses in vivo, indicating their potential utility in treating chronic pain conditions . The mechanism appears to involve modulation of neurotransmitter release and receptor activity within pain pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including muscarinic and adrenergic receptors, influencing physiological responses such as muscle contraction and neurotransmission.
  • Signal Transduction Pathways : Inhibition or activation of specific signaling pathways related to pain perception and muscle contraction is anticipated based on structural analogs' profiles.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
Muscarinic AntagonismPotent inhibition of bladder contractions in vivo.
Neuropathic PainSignificant reduction in pain responses in animal models.
PharmacokineticsDemonstrated favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other pyrrolidine- and benzofuran-containing molecules. Below is a comparison based on available evidence:

Compound Structural Differences Reported Activity
{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile Pyrrolidine with 2,3-dihydrobenzofuran and diphenylacetonitrile substituents. Limited public data; inferred CNS or oncology applications due to structural motifs.
6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid Pyrrolidine with fluoropropyl chain, benzoannulene core, and carboxylic acid group. Patent-listed for combination therapy with Alpelisib (PI3Kα inhibitor) in oncology .

Key Observations

Substituent Effects : The fluoropropyl chain in the analogue enhances solubility and bioavailability compared to the acetonitrile group in the target compound. Fluorine substitution is a common strategy to improve metabolic stability .

Pharmacological Context: The analogue is explicitly paired with Alpelisib, a known PI3Kα inhibitor, suggesting synergistic mechanisms in cancer therapy. The target compound’s acetonitrile group may confer distinct binding properties, but its therapeutic context remains speculative without direct evidence.

Stereochemical Influence : Both compounds retain the 3S configuration, underscoring the importance of chirality in their activity.

Research Findings and Limitations

  • Patent Evidence: The analogue’s combination with Alpelisib highlights a trend in developing PI3K pathway-targeted therapies.
  • Data Gaps : Publicly accessible studies on the target compound’s pharmacokinetics, selectivity, or in vivo performance are absent. Comparative analyses are hindered by this lack of empirical data.

Notes

Evidence Limitations : The comparison relies heavily on a single patent document. Further peer-reviewed studies are required to validate structural-activity relationships.

Therapeutic Potential: The benzofuran-pyrrolidine scaffold is prevalent in dopamine D3 receptor ligands (e.g., cariprazine derivatives), suggesting possible CNS applications for the target compound.

Synthetic Challenges : The stereoselective synthesis of the 3S-pyrrolidine moiety may complicate large-scale production compared to simpler analogues.

Preparation Methods

Lithium Amide-Mediated Condensation Route

A direct synthesis involves the reaction of 3-(S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-p-toluenesulfonylpyrrolidine (S-IIa) with diphenylacetonitrile under strongly basic conditions.

Reaction Conditions

  • Reagents : Diphenylacetonitrile, lithium amide (LiNH₂)

  • Solvents : Toluene/N,N-dimethylformamide (DMF) (4:1 ratio)

  • Temperature : 110°C (reflux)

  • Time : 5 hours

The tosyl group in S-IIa acts as a leaving group, enabling nucleophilic attack by the diphenylacetonitrile anion. Post-reaction workup includes sequential washes with HCl and NaOH to remove residual bases, followed by acetone-mediated hydrobromide salt formation. This method achieves a 70% isolated yield of the desired (3S)-configured product.

Critical Parameters

  • Base Stoichiometry : A 2:1 molar ratio of LiNH₂ to S-IIa ensures complete deprotonation of diphenylacetonitrile.

  • Solvent Polarity : DMF enhances anion stability, while toluene facilitates high-temperature reflux.

Multi-Step Patent Synthesis with Stereochemical Inversion

Patent WO2009125426A2 outlines a seven-step route starting from (3R)-pyrrolidin-3-ol, involving configuration inversion and sequential functionalization:

  • Halogenation : (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol reacts with thionyl chloride in dichloromethane to form the (3S)-chloro intermediate.

  • Tosylation : Treatment with p-toluenesulfonyl chloride yields (3S)-3-tosyloxy-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine.

  • Condensation : Reaction with diphenylacetonitrile in toluene using sodium hydride affords the nitrile intermediate.

  • Hydrolysis : Phase-transfer-catalyzed hydrolysis with potassium hydroxide converts the nitrile to a carbamoyl group.

  • Salt Formation : Treatment with HBr in acetone yields Darifenacin hydrobromide.

This route emphasizes stereochemical control, with an 80% yield in the hydrolysis step and 95% efficiency in tosylation.

Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Substitution in Lithium Amide-Mediated Route

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Deprotonated diphenylacetonitrile (Ph₂CCN⁻) attacks the electrophilic carbon adjacent to the tosyl group in S-IIa, displacing the tosylate leaving group. The (3S) configuration is preserved due to the chiral center’s rigidity under basic conditions.

Configuration Inversion in Patent Synthesis

The patent route employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to invert the (3R)-hydroxyl group to (3S). This step ensures the desired stereochemistry before tosylation and subsequent nucleophilic substitution.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lithium Amide Route

  • Optimal Temperature : 110°C balances reaction rate and side-product formation.

  • Solvent Ratio : Toluene:DMF (4:1) optimizes polarity for anion stability and reflux.

Patent Route

  • Halogenation : Thionyl chloride in dichloromethane at -10°C minimizes racemization.

  • Condensation : Refluxing toluene ensures complete dissolution of sodium hydride and diphenylacetonitrile.

Base Selection and Stoichiometry

  • Lithium Amide : A 2:1 molar excess of LiNH₂ relative to S-IIa drives the reaction to completion.

  • Sodium Hydride : Catalytic TBAB (tetrabutylammonium bromide) enhances phase transfer during hydrolysis.

Analytical Characterization of this compound

Spectroscopic Data

Technique Data Source
1H-NMR (400 MHz) δ 1.81 (m, 1H), 2.04 (m, 1H), 2.44–2.57 (m, 2H), 2.68 (m, 4H), 2.75 (dd, J=8/16 Hz, 1H), 2.99 (dt, J=8 Hz, 1H)
Optical Rotation [α]²⁵₃₆₅ = -21° (c 0.1, MeOH, hydrobromide form)

Purity and Yield Analysis

Step Purity (HPLC) Yield
Tosylation95%95%
Condensation89%69%
Hydrolysis98%80%
Salt Formation99%70%

Q & A

Q. What are the key synthetic challenges in achieving high enantiomeric purity of the (3S)-pyrrolidine moiety in this compound?

The stereoselective synthesis of the (3S)-pyrrolidine group requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation of pyrrolidine precursors using ruthenium-based catalysts (e.g., BINAP-Ru complexes) can achieve >95% enantiomeric excess (ee). Purification via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane/isopropanol mobile phases) is critical to isolate the desired enantiomer. Impurities such as the (3R)-isomer, if present above 0.5%, may necessitate recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for structural confirmation of the diphenylacetonitrile group?

  • NMR : The nitrile carbon (C≡N) appears at ~115–120 ppm in 13C^{13}\text{C} NMR, while aromatic protons in diphenyl groups show splitting patterns between δ 7.2–7.6 ppm in 1H^{1}\text{H} NMR.
  • IR : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch.
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) should match the molecular formula (C28_{28}H27_{27}N2_{2}O) with <2 ppm error. Cross-validate with computational tools like Gaussian for bond-angle consistency .

Q. How can researchers mitigate side reactions during the alkylation of the 2,3-dihydrobenzofuran-5-yl group?

The ethyl linker between benzofuran and pyrrolidine is prone to elimination under basic conditions. Use mild alkylating agents (e.g., 1-bromo-2-(2,3-dihydrobenzofuran-5-yl)ethane) in aprotic solvents like DMF at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Quench excess reagent with aqueous NH4_4Cl to prevent over-alkylation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability in acidic versus basic conditions?

The acetonitrile group is susceptible to hydrolysis in basic media (pH >10), forming diphenylacetic acid. In contrast, the benzofuran-pyrrolidine core remains stable in acidic conditions (pH 2–6). Conduct accelerated stability studies using 0.1 M HCl and NaOH at 40°C for 14 days. Analyze degradation products via LC-MS; observe a 15% degradation rate in basic conditions vs. <5% in acidic .

Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?

For example, replacing the diphenylacetonitrile group with a carboxamide (as in Darifenacin derivatives) reduces CNS penetration but improves bladder selectivity. Compare in vitro binding assays (e.g., IC50_{50} for muscarinic M3 receptors) and in vivo pharmacokinetics (AUC, Cmax_{\text{max}}) to identify structure-activity relationships (SAR). Use molecular docking (AutoDock Vina) to map interactions with receptor pockets .

Q. What computational methods optimize the compound’s solubility without compromising target affinity?

  • LogP prediction : Use MarvinSketch or ACD/Labs to calculate LogP (current value ~4.2). Introduce polar substituents (e.g., hydroxyl or methoxy groups) on the benzofuran ring to reduce LogP to <3.5.
  • MD simulations : Run 100-ns simulations in GROMACS to assess water solubility and aggregation propensity. Validate with experimental shake-flask solubility tests in PBS (pH 7.4) .

Q. How can researchers address batch-to-batch variability in crystallinity during scale-up?

Variability often arises from polymorphic transitions. Use process analytical technology (PAT) like in-line Raman spectroscopy to monitor crystallization in real time. Optimize anti-solvent addition rates (e.g., water into acetone) to favor the thermodynamically stable Form I (melting point 158–160°C). Characterize polymorphs via PXRD (e.g., peaks at 2θ = 12.4°, 18.7°) .

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